![molecular formula C20H30NO3+ B1239490 3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1239490.png)
3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-2-phenylpropanoic acid [(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] ester is a tropane alkaloid.
Aplicaciones Científicas De Investigación
Hydroxycinnamates and Antioxidant Activities
Hydroxycinnamates like 3-hydroxy-2-phenylpropanoic acid are known for their antioxidant activities. Shahidi and Chandrasekara (2010) discuss the occurrence of hydroxycinnamates in foods and their role in scavenging various radicals, contributing to antioxidant activity. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages. They also note the importance of structural effects on the potency of these antioxidant activities and the need for more in vivo information (Shahidi & Chandrasekara, 2010).
Caffeic Acid and Neuroprotective Effects
Caffeic acid and its derivatives are not only potent antioxidants but also exhibit various pharmacological effects. Habtemariam (2017) highlights the protective effects of caffeic acid in the brain, particularly in models of Alzheimer's disease. The review discusses how caffeic acid, chlorogenic acid, and caffeic acid phenethyl ester display profound effects in the brain, protecting from toxicity and potentially offering therapeutic benefits against Alzheimer's disease (Habtemariam, 2017).
Lactic Acid and Biotechnological Applications
Lactic acid, related to the hydroxycarboxylic acid group, has significant biotechnological applications. Gao, Ma, and Xu (2011) review the production of valuable chemicals from lactic acid via biotechnological routes. They emphasize lactic acid as a feedstock for green chemistry, leading to the production of chemicals such as pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester. The review also discusses the potential of biotechnological processes to replace chemical routes due to their "greener" properties (Gao, Ma, & Xu, 2011).
Medium-Chain-Length Poly-3-hyroxyalkanoates Production
Sun, Ramsay, Guay, and Ramsay (2007) present a review on the fermentation processes for the production of medium-chain-length poly-3-hydroxyalkanoates (MCL-PHAs), related to the hydroxyalkanoic acids. They discuss the production efficiency, related carbon sources, and the potential of metabolic engineering to increase productivity and reduce production costs (Sun, Ramsay, Guay, & Ramsay, 2007).
Caffeic Acid Derivatives and Applications
Caffeic acid, a phenylpropanoid, has a broad spectrum of biological activities and therapeutic applications. Silva, Oliveira, and Borges (2014) provide an overview of the therapeutic potential of caffeic acid and its derivatives, discussing the patented processes and applications from 2009 to 2013. They highlight the use of the phenylpropanoid framework in drug discovery programs, especially for diseases associated with oxidative stress (Silva, Oliveira, & Borges, 2014).
Propiedades
Fórmula molecular |
C20H30NO3+ |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
[(5R)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C20H30NO3/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15/h4-8,14,16-19,22H,9-13H2,1-3H3/q+1/t16-,17?,18?,19?,21?/m1/s1 |
Clave InChI |
OEXHQOGQTVQTAT-HINLZNOGSA-N |
SMILES isomérico |
CC(C)[N+]1([C@@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




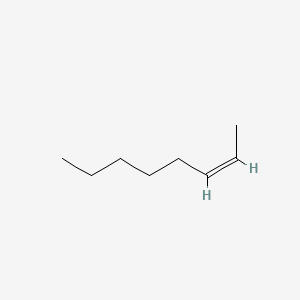
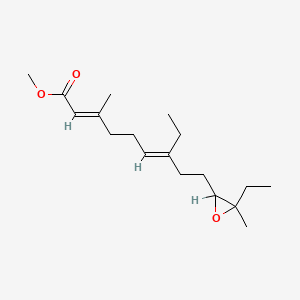

![(2R,42R,46R)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1239417.png)
![methyl (1S,2S,15E,18R)-15-ethylidene-18-hydroxy-3-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.02,13.04,9.010,17]icosa-4,6,8-triene-17-carboxylate](/img/structure/B1239418.png)
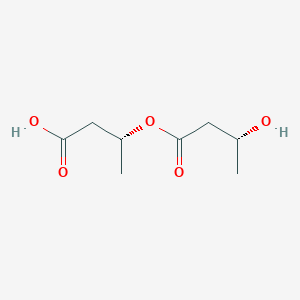
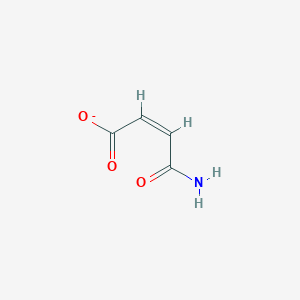


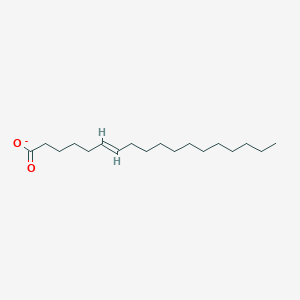
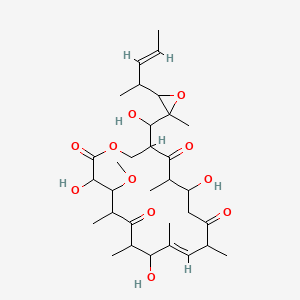
![N-[(2S)-1-[[(2R)-3-(1H-indol-3-yl)-2-[methyl(3-methylbutyl)amino]propanoyl]amino]-1-oxopropan-2-yl]-2-phenyl-1H-imidazole-5-carboxamide](/img/structure/B1239429.png)
